4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
Overview
Description
4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H19ClFN3OS and its molecular weight is 367.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(5-chloro-2-thienyl)methyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide is 367.0921393 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of derivatives involving piperazine compounds for their potential antimicrobial activities. For instance, a study explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, revealing that certain compounds exhibited promising antiviral and potent antimicrobial activity (Reddy et al., 2013). Another study synthesized 1,2,4-triazole derivatives, showing moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2010).
Synthesis for Therapeutic Applications
Compounds related to 4-[(5-chloro-2-thienyl)methyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide have been synthesized for evaluating their therapeutic potentials, such as anti-inflammatory and analgesic agents. A notable study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Neuroleptic-like Activities
Compounds with the piperazine structure have been investigated for their potential neuroleptic-like activities. Research in this domain has led to the synthesis of 3-phenyl-2-piperazinyl-5H-1-benzazepines, with certain derivatives showing comparable or superior neuroleptic effects to chlorpromazine, indicating the potential for new neuroleptic agents (Hino et al., 1988).
Antitumor Activity
A green synthesis approach has been utilized to prepare novel series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, revealing significant inhibitory activity against tumor cells. This suggests a promising direction for developing new antitumor agents (Ding et al., 2016).
Properties
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3OS/c1-12-2-3-13(10-15(12)19)20-17(23)22-8-6-21(7-9-22)11-14-4-5-16(18)24-14/h2-5,10H,6-9,11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPOMIRTKUFKCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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